molecular formula C13H23NO3S2 B116317 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid CAS No. 150198-30-4

6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid

Katalognummer B116317
CAS-Nummer: 150198-30-4
Molekulargewicht: 305.5 g/mol
InChI-Schlüssel: IEXLNMCXTFFDIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid, also known as MTCA, is a cyclic amino acid that has been of great interest in scientific research due to its unique chemical structure and potential applications in various fields. MTCA has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Wirkmechanismus

The mechanism of action of 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of bacterial and fungal enzymes, as well as the modulation of various signaling pathways in mammalian cells. 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been shown to inhibit the activity of bacterial and fungal enzymes, such as peptidoglycan synthesis and chitin synthesis, respectively. In addition, 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been shown to modulate various signaling pathways, including the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been shown to have various biochemical and physiological effects, including antibacterial and antifungal activity, anti-inflammatory and antioxidant properties, and modulation of signaling pathways in mammalian cells. 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. In addition, 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been shown to reduce inflammation and oxidative stress in various cell types, including macrophages and neurons.

Vorteile Und Einschränkungen Für Laborexperimente

6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has several advantages for lab experiments, including its unique chemical structure, potential applications in various fields, and availability of synthesis methods. However, there are also limitations, including the low yield and purity of the compound using current synthesis methods, as well as the need for further optimization of the synthesis method.

Zukünftige Richtungen

There are several future directions for 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid research, including the development of new synthesis methods to improve the yield and purity of the compound, the investigation of the mechanism of action and physiological effects of 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid in more detail, and the exploration of its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In addition, further studies are needed to evaluate the safety and toxicity of 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid in vivo, as well as its potential for drug development.
In conclusion, 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid is a cyclic amino acid with unique chemical structure and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid as a therapeutic agent and its applications in different fields.

Synthesemethoden

6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been synthesized using different methods, including the reaction of 1,3-dichloro-2-propanol with thiosemicarbazide, followed by cyclization with sodium hydroxide. Another method involves the reaction of 1,3-dibromo-2-propanol with thiosemicarbazide, followed by cyclization with sodium sulfide. The yield of 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid using these methods is relatively low, and further optimization is required to improve the yield and purity of the compound.

Wissenschaftliche Forschungsanwendungen

6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been studied extensively in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been shown to have antibacterial and antifungal activity, making it a promising candidate for the development of new antimicrobial agents. In addition, 6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders.

Eigenschaften

CAS-Nummer

150198-30-4

Produktname

6-(Mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid

Molekularformel

C13H23NO3S2

Molekulargewicht

305.5 g/mol

IUPAC-Name

(3R,6S)-5-oxo-6-(sulfanylmethyl)-1-thia-4-azacyclotridecane-3-carboxylic acid

InChI

InChI=1S/C13H23NO3S2/c15-12-10(8-18)6-4-2-1-3-5-7-19-9-11(14-12)13(16)17/h10-11,18H,1-9H2,(H,14,15)(H,16,17)/t10-,11+/m1/s1

InChI-Schlüssel

IEXLNMCXTFFDIL-UHFFFAOYSA-N

Isomerische SMILES

C1CCC[C@@H](C(=O)N[C@@H](CSCCC1)C(=O)O)CS

SMILES

C1CCCC(C(=O)NC(CSCCC1)C(=O)O)CS

Kanonische SMILES

C1CCCC(C(=O)NC(CSCCC1)C(=O)O)CS

Synonyme

6-(mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid
6-(mercaptomethyl)-5-oxo-1-thia-4-azacyclotridecane-3-carboxylic acid, (3R-(3R*,6R*))-isomer
6-SMOTATCA

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.